4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxazole ring and a dimethylamino group, which makes it a useful compound for various biological and chemical studies.
Wirkmechanismus
The mechanism of action of 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. The compound contains a reactive methylene group that can form a covalent bond with the nucleophilic residues of the enzyme's active site, leading to irreversible inhibition. The inhibition of enzymes such as acetylcholinesterase and monoamine oxidase can lead to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, resulting in therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one depend on the specific enzyme that it inhibits. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can improve cognitive function and memory. The inhibition of monoamine oxidase can lead to an increase in the levels of dopamine and other neurotransmitters, which can improve mood and alleviate symptoms of depression. The compound has also been found to exhibit anti-inflammatory and antioxidant properties, which can have beneficial effects on various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful compound for studying the mechanisms of enzyme inhibition and for developing new enzyme inhibitors. The compound is also relatively easy to synthesize and has been optimized for high yields. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments. It is important to use appropriate safety measures when handling the compound to minimize the risk of exposure.
Zukünftige Richtungen
There are several future directions for the study of 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One direction is the development of new enzyme inhibitors based on the compound's structure. The compound can serve as a lead compound for the development of new inhibitors with improved potency and selectivity. Another direction is the study of the compound's potential use as a fluorescent probe for the detection of metal ions. The compound's fluorescence properties can be further optimized for specific metal ion detection. Finally, the compound's potential use as a photosensitizer for photodynamic therapy can be further explored, and its efficacy can be compared to other photosensitizers currently in use.
Conclusion
In conclusion, 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a useful compound with potential applications in various scientific fields. Its potent inhibitory activity against various enzymes, anti-inflammatory and antioxidant properties, and fluorescence properties make it a versatile compound for various studies. The compound's synthesis method is relatively simple, and its structure can serve as a lead compound for the development of new enzyme inhibitors. Further studies are needed to fully explore the compound's potential applications and to optimize its properties for specific uses.
Synthesemethoden
The synthesis of 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction between 4-methoxybenzaldehyde and dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid. The reaction results in the formation of an intermediate product, which is further reacted with 2-bromoacetophenone in the presence of a base such as potassium carbonate to yield the final product. The synthesis method is relatively simple and has been optimized for high yields.
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been used in various scientific research applications, including medicinal chemistry, biochemistry, and chemical biology. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15(2)8-11-13(16)18-12(14-11)9-4-6-10(17-3)7-5-9/h4-8H,1-3H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSSSQNNRVVVLC-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)OC(=N1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)OC(=N1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.